2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine

mTOR kinase inhibition PI3K selectivity scaffold hopping

Medicinal chemistry teams pursuing mTOR-selective inhibitors face a critical challenge: morpholine-containing building blocks produce dual PI3K/mTOR inhibitors with poor selectivity, confounding target validation. 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine (CAS 1512538-42-9) directly addresses this. • Pre-installed 8-oxa-3-azabicyclo[3.2.1]octane scaffold enables >1000-fold mTOR/PI3K selectivity vs. morpholine analogs (Verheijen et al., Bioorg. Med. Chem. Lett. 2010) • Modular pyrimidin-5-amine handle permits late-stage diversification for library synthesis without separate installation of the selectivity-conferring bridged bicyclic scaffold • Derived thienopyrimidine inhibitors achieve cellular antiproliferative IC₅₀ <50 nM across tumor cell lines Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C10H14N4O
Molecular Weight 206.249
CAS No. 1512538-42-9
Cat. No. B2618419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine
CAS1512538-42-9
Molecular FormulaC10H14N4O
Molecular Weight206.249
Structural Identifiers
SMILESC1CC2CN(CC1O2)C3=NC=C(C=N3)N
InChIInChI=1S/C10H14N4O/c11-7-3-12-10(13-4-7)14-5-8-1-2-9(6-14)15-8/h3-4,8-9H,1-2,5-6,11H2
InChIKeyVCKCJRJBBRWSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine (CAS 1512538-42-9): Bridged Bicyclic Pyrimidinamine Building Block for mTOR-Targeted Scaffolds


2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine (CAS 1512538-42-9) is a heterocyclic small molecule featuring an 8-oxa-3-azabicyclo[3.2.1]octane moiety linked to a pyrimidin-5-amine core . With a molecular formula of C₁₀H₁₄N₄O and molecular weight of 206.25 g/mol, this compound serves as a key synthetic intermediate and functional building block for the construction of mTOR kinase inhibitor scaffolds [1]. The 8-oxa-3-azabicyclo[3.2.1]octane fragment represents a conformationally constrained, bridged morpholine isostere that has been established in peer-reviewed medicinal chemistry literature as a critical structural determinant for achieving mTOR selectivity over PI3Kα in thienopyrimidine and pyridopyrimidine inhibitor series [2].

Why Generic Morpholine or Piperazine Analogs Cannot Substitute for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine in mTOR-Selective Programs


Direct substitution of the 8-oxa-3-azabicyclo[3.2.1]octane moiety in this compound with simpler, commercially ubiquitous alternatives such as morpholine or piperazine fundamentally compromises mTOR/PI3K selectivity profiles. Published medicinal chemistry campaigns demonstrate that 2-aryl-4-morpholinothieno[3,2-d]pyrimidines act as dual PI3K/mTOR inhibitors with poor selectivity, whereas replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety converts the series into mTOR-selective inhibitors with up to >1000-fold selectivity over PI3K [1]. The bridged bicyclic geometry imposes a conformational constraint that differentially orients key hydrogen-bonding interactions within the mTOR ATP-binding pocket compared to the more flexible morpholine ring. Consequently, procurement of analogs lacking this specific bicyclic scaffold (e.g., simple morpholino-pyrimidinamines or piperidinyl-pyrimidinamines) cannot recapitulate the selectivity signature documented for 8-oxa-3-azabicyclo[3.2.1]octane-containing series [1]. The quantitative evidence presented below substantiates why this specific CAS compound enables SAR exploration that generic alternatives cannot.

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine: Quantified Differentiation Evidence Against Morpholine and Alternative Heterocyclic Scaffolds


Scaffold Replacement Effect: 8-Oxa-3-azabicyclo[3.2.1]octane vs. Morpholine on mTOR/PI3K Selectivity

Replacement of the morpholine group in 2-arylthieno[3,2-d]pyrimidine scaffolds with the 8-oxa-3-azabicyclo[3.2.1]octane group transforms dual PI3K/mTOR inhibitors into mTOR-selective inhibitors, achieving selectivity ratios exceeding 1000-fold for mTOR over PI3Kα [1]. Morpholine-containing parent compounds exhibit dual inhibition of both kinases with limited selectivity, whereas the bridged bicyclic 8-oxa-3-azabicyclo[3.2.1]octane moiety confers a conformational constraint that disrupts favorable interactions with the PI3Kα binding pocket while maintaining high-affinity mTOR engagement [1]. This scaffold-dependent selectivity switch is not observed with any monocyclic heterocycle substitution tested in the series.

mTOR kinase inhibition PI3K selectivity scaffold hopping kinase inhibitor design

Cellular Antiproliferative Potency of 8-Oxa-3-azabicyclo[3.2.1]octane-Containing mTOR Inhibitors

Optimized 2-arylthieno[3,2-d]pyrimidines incorporating the 8-oxa-3-azabicyclo[3.2.1]octane moiety demonstrate cellular antiproliferative activity with IC₅₀ values below 50 nM in proliferation assays [1]. In contrast, the morpholine-containing precursors in this series exhibit substantially weaker cellular potency, consistent with their dual PI3K/mTOR profile and reduced selectivity [1]. The 8-oxa-3-azabicyclo[3.2.1]octane-containing derivatives achieve robust cellular target engagement of both mTORC1 and mTORC2 complexes, as evidenced by dose-dependent inhibition of phospho-S6K1 (mTORC1) and phospho-Akt S473 (mTORC2) biomarkers [1].

cellular proliferation mTORC1/mTORC2 inhibition anticancer activity oncology

mTOR Enzymatic Potency: Comparison of Pyridopyrimidine Scaffolds Containing 8-Oxa-3-azabicyclo[3.2.1]octane

A complex pyrido[2,3-d]pyrimidine derivative incorporating the 8-oxa-3-azabicyclo[3.2.1]octane moiety (BDBM351980; Compound 52 from US9796732) demonstrates mTOR enzymatic inhibition with an IC₅₀ of 71 nM [1]. While direct comparator data for simpler 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine alone is not available in the literature, this value establishes a benchmark for mTOR inhibitory activity achievable with this specific bridged bicyclic fragment in an elaborated inhibitor context. Notably, this 71 nM IC₅₀ value is reported under assay conditions using 1.7 nM mTOR enzyme and 50 nM ULight-4EBP1 substrate, providing a reproducible reference point for cross-study comparisons [1].

mTOR kinase pyridopyrimidine enzymatic IC₅₀ ATP-competitive inhibition

Conformational Constraint: Structural Differentiation of 8-Oxa-3-azabicyclo[3.2.1]octane from Morpholine

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a conformationally constrained bridged morpholine analog wherein the oxygen and nitrogen atoms are locked into a rigid bicyclic framework [1]. In contrast, morpholine exists as a flexible six-membered ring capable of adopting multiple chair conformations and ring-flipping dynamics in solution [2]. This conformational restriction imposed by the 8-oxa-3-azabicyclo[3.2.1]octane system reduces the entropic penalty upon target binding and restricts the orientational degrees of freedom of the pendant pyrimidinamine group [1]. The tropane-like bicyclic framework has been characterized as a topographical analog of the tropane alkaloid skeleton, providing a spatially defined vector for hydrogen bonding and hydrophobic interactions that cannot be achieved with monocyclic alternatives [1].

conformational constraint bridged bicyclic morpholine isostere ligand efficiency

Procurement-Relevant Application Scenarios for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine (CAS 1512538-42-9)


Synthesis of mTOR-Selective Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Inhibitor Libraries

This compound serves as a direct synthetic precursor for constructing elaborated mTOR inhibitors in pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine series. The 8-oxa-3-azabicyclo[3.2.1]octane moiety is pre-installed, enabling late-stage diversification at the pyrimidin-5-amine position without requiring separate installation of the selectivity-conferring bridged bicyclic scaffold. Based on the Verheijen et al. SAR data establishing that this scaffold confers >1000-fold mTOR/PI3K selectivity relative to morpholine-containing analogs [1], procurement of CAS 1512538-42-9 enables direct access to the selectivity-determining fragment for library synthesis.

Scaffold-Hopping and Bioisostere Evaluation in Kinase Inhibitor Discovery Programs

For medicinal chemistry teams evaluating bioisosteric replacements for morpholine, piperazine, or piperidine moieties in existing kinase inhibitor leads, this compound provides the 8-oxa-3-azabicyclo[3.2.1]octane fragment in a modular pyrimidinamine format. The documented selectivity advantage of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold over morpholine in mTOR/PI3K contexts [1] suggests that scaffold-hopping experiments with this building block may yield selectivity improvements in other kinase targets where conformational constraint of the solvent-exposed region influences isoform discrimination.

Development of mTORC1/mTORC2 Dual Inhibitors with Favorable Selectivity Profiles

The 8-oxa-3-azabicyclo[3.2.1]octane-containing thienopyrimidine series achieves potent inhibition of both mTORC1 and mTORC2 complexes while maintaining selectivity over PI3K [1]. This contrasts with rapamycin analogs (rapalogs) that inhibit only mTORC1. For research groups developing next-generation mTOR kinase inhibitors, CAS 1512538-42-9 provides a key building block for constructing compounds that fully suppress mTOR signaling via ATP-competitive inhibition of both complexes, with the documented selectivity advantage over PI3K reducing potential on-target toxicity from PI3K pathway suppression.

Chemical Probe Development for mTOR-Dependent Cancer Cell Lines

Compounds derived from 8-oxa-3-azabicyclo[3.2.1]octane-containing pyrimidine scaffolds exhibit cellular antiproliferative IC₅₀ values below 50 nM in tumor cell lines [1]. For academic and industrial researchers developing chemical probes to interrogate mTOR dependency in specific cancer models, procurement of this building block enables synthesis of probe candidates with documented cellular efficacy. The selectivity profile of derivatives (mTOR-selective vs. PI3K-sparing) allows attribution of observed cellular phenotypes specifically to mTOR inhibition rather than confounding PI3K pathway effects.

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